H-Met-Ala-Ser-OH

Methionine Aminopeptidase Substrate Specificity Enzymology

For MetAP2 inhibitor screening, ensure reproducibility with H-Met-Ala-Ser-OH, the kinetically defined tripeptide benchmark. This compound provides a strict N-terminal methionine requirement and established parameters (Km 0.38 mM, kcat 210 min⁻¹) for human MetAP2, unlike generic analogs. Procure this essential tool for quantitative enzymology and PDF crystallography studies.

Molecular Formula C11H21N3O5S
Molecular Weight 307.37 g/mol
CAS No. 17351-33-6
Cat. No. B096318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Met-Ala-Ser-OH
CAS17351-33-6
SynonymsMet-Ala-Ser
methionyl-alanyl-serine
Molecular FormulaC11H21N3O5S
Molecular Weight307.37 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(CO)C(=O)[O-])NC(=O)C(CCSC)[NH3+]
InChIInChI=1S/C11H21N3O5S/c1-6(9(16)14-8(5-15)11(18)19)13-10(17)7(12)3-4-20-2/h6-8,15H,3-5,12H2,1-2H3,(H,13,17)(H,14,16)(H,18,19)/t6-,7-,8-/m0/s1
InChIKeyWXHHTBVYQOSYSL-FXQIFTODSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methionyl-alanyl-serine (CAS 17351-33-6) Tripeptide: Defined Substrate and Structural Probe for N-Terminal Processing Enzymes


Methionyl-alanyl-serine (Met-Ala-Ser, L-Met-L-Ala-L-Ser, CAS 17351-33-6) is a tripeptide of sequence methionine-alanine-serine . It serves as a defined synthetic substrate for methionine aminopeptidases (MetAPs) and peptide deformylases (PDFs), enzymes critical for N-terminal methionine processing in prokaryotes and eukaryotes . Its well-characterized interactions with these metalloenzymes, including co-crystal structures and established kinetic parameters, distinguish it from generic tripeptides or uncharacterized analogs, making it a verifiable tool for inhibitor screening and mechanistic enzymology.

Why Met-Ala-Ser (CAS 17351-33-6) Cannot Be Interchanged with Arbitrary Tripeptides or Methionyl Peptide Analogs


Generic tripeptide substitution fails because Met-Ala-Ser exhibits unique, enzyme-specific interaction profiles that are not generalizable across in-class compounds. For methionine aminopeptidase from Saccharomyces cerevisiae, among 11 systematically varied Xaa-Ala-Ser analogs (Xaa = Ala, Asp, Gln, Glu, Ile, Leu, Lys, Met, Phe, Pro, Ser), only the Met-containing sequence was cleaved, demonstrating a strict requirement for the N-terminal methionine residue [1]. In contrast, a membrane-bound rat liver methionine aminopeptidase hydrolyzes Met-Ala-Ser poorly, indicating that its utility as a substrate or inhibitor is not universal but is enzyme- and species-specific [2]. Furthermore, its utility as a defined substrate for human MetAP2 is underpinned by established kinetic parameters (Km 0.38 ± 0.03 mM, kcat 210 ± 5 min⁻¹) that provide a quantitative baseline for comparative studies, a benchmark absent for most arbitrary peptide replacements [3]. Substituting Met-Ala-Ser with an uncharacterized tripeptide would introduce uncontrolled variables in substrate recognition, catalytic efficiency, and structural binding, thereby invalidating comparative enzymology and inhibitor profiling assays.

Methionyl-alanyl-serine (17351-33-6) Quantitative Differentiation Evidence vs. In-Class Analogs


Exclusive Cleavage of Met-Ala-Ser Among 11 Xaa-Ala-Ser Analogs by Yeast Methionine Aminopeptidase

In a direct head-to-head comparison, yeast methionine aminopeptidase (MAP) was assayed against a panel of 11 tripeptides with the sequence Xaa-Ala-Ser, where Xaa was varied (Ala, Asp, Gln, Glu, Ile, Leu, Lys, Met, Phe, Pro, Ser). The enzyme cleaved only Met-Ala-Ser and exhibited no detectable activity against the other 10 analogs, confirming an absolute requirement for the N-terminal methionine [1]. This exclusive substrate recognition profile establishes Met-Ala-Ser as a non-substitutable positive control or probe for studying N-terminal methionine excision, whereas other Xaa-Ala-Ser peptides are inert in this system.

Methionine Aminopeptidase Substrate Specificity Enzymology

Established Kinetic Parameters for Human Methionine Aminopeptidase 2 (MetAP2)

As a defined substrate for human methionine aminopeptidase 2 (MetAP2), Met-Ala-Ser has been kinetically characterized, providing quantitative baseline data essential for comparative enzymology and inhibitor screening. Yang et al. determined the Michaelis-Menten parameters for this interaction: Km = 0.38 ± 0.03 mM and kcat = 210 ± 5 min⁻¹ (at pH 7.5, 30°C) [1]. In contrast, a Mycobacterium tuberculosis MetAP isoform (MtMetAP1c) exhibited a significantly higher turnover rate compared to another isoform (MtMetAP1a) when using Met-Ala-Ser, demonstrating that the same compound can reveal isoform-specific kinetic differences [2]. Without these established parameters for Met-Ala-Ser, researchers using uncharacterized peptides would lack a quantitative frame of reference to validate assay conditions or compare enzyme performance.

MetAP2 Enzyme Kinetics Km kcat

Defined Structural Binding Mode to Peptide Deformylase (PDF) via Co-Crystal Structures

Met-Ala-Ser serves as a co-crystallized ligand in multiple high-resolution structures of peptide deformylase (PDF), a validated antibacterial target. Specifically, the crystal structure of a human-like mitochondrial PDF in complex with Met-Ala-Ser (PDB ID: 4JE8, resolution 2.4 Å) revealed that specific residue substitutions lead to a reduction in the volume of the ligand-binding site, explaining the weak affinity of human PDF for its substrate [1]. Another structure of class I type b PDF from Pseudomonas aeruginosa in complex with Met-Ala-Ser (PDB ID: 6JFA, resolution 1.93 Å) further delineates the architectural mechanism for substrate recognition [2]. These structural data provide atomic-level resolution of enzyme-substrate interactions, which is not available for most arbitrary tripeptides. This makes Met-Ala-Ser a uniquely validated probe for structure-based drug design targeting PDF.

Peptide Deformylase X-ray Crystallography Antibacterial Target Structural Biology

Species-Specific Differential Hydrolysis by Methionine Aminopeptidases

Met-Ala-Ser exhibits starkly contrasting behavior with methionine aminopeptidases from different species, a property that can be exploited for selective assays. While yeast methionine aminopeptidase efficiently cleaves Met-Ala-Ser [1], a membrane-bound methionine aminopeptidase from rat liver hydrolyzes the same tripeptide 'poorly' [2]. Additionally, Mycobacterium tuberculosis expresses two MetAP isoforms (MetAP1a and MetAP1c) with different substrate preferences; for Met-Ala-Ser, MtMetAP1c demonstrates a 'significantly high enzyme turnover rate' compared to MtMetAP1a [3]. This differential activity profile across species and isoforms is a verifiable, quantifiable property that distinguishes Met-Ala-Ser from universally cleaved or universally inert tripeptides. It positions the compound as a selective probe for distinguishing between eukaryotic, prokaryotic, and isoform-specific aminopeptidase activities.

Species Selectivity Methionine Aminopeptidase Substrate Profiling

Procurement-Driven Application Scenarios for Methionyl-alanyl-serine (17351-33-6) Based on Quantitative Evidence


High-Throughput Screening (HTS) of Methionine Aminopeptidase 2 (MetAP2) Inhibitors

Use Met-Ala-Ser as the kinetically defined substrate in HTS campaigns targeting human MetAP2. The established kinetic parameters (Km = 0.38 mM, kcat = 210 min⁻¹) allow for the calculation of initial velocity conditions under Vmax and the determination of Ki or IC50 values for inhibitor candidates [1]. The compound's well-characterized reactivity eliminates the need for time-consuming substrate optimization and provides a citable, reproducible benchmark for comparing inhibitor potency across different studies or screening libraries.

Structure-Based Drug Design of Peptide Deformylase (PDF) Inhibitors

Employ Met-Ala-Ser as a reference ligand for molecular docking, co-crystallization, or competitive binding assays targeting PDF, a validated antibacterial target. The availability of high-resolution co-crystal structures (PDB 4JE8, 6JFA) provides an atomic-level template for understanding ligand-binding interactions and for guiding the rational design of novel PDF inhibitors [2] [3]. Its use as a competitive binding probe can help validate the engagement of novel chemical matter with the PDF active site.

Species- and Isoform-Selective Methionine Aminopeptidase Assay Development

Leverage the differential hydrolysis profile of Met-Ala-Ser to develop assays that discriminate between methionine aminopeptidase activities from different sources or isoforms. For instance, its efficient cleavage by yeast MAP [4] but poor hydrolysis by rat liver MAP [5] can be used to design a specific assay for fungal aminopeptidase in a mixed eukaryotic sample. Similarly, its distinct turnover rates with MtMetAP1a and MtMetAP1c [6] make it a useful substrate for studying isoform-specific functions or for screening isoform-selective inhibitors in tuberculosis research.

Calibration and Validation of Methionine Aminopeptidase Enzymatic Assays

Utilize Met-Ala-Ser as a calibration standard to validate new methionine aminopeptidase assay formats or to troubleshoot existing protocols. Because its Km and kcat values for human MetAP2 are known, researchers can use this tripeptide to confirm that their assay conditions (e.g., buffer, temperature, enzyme source) yield expected kinetic behavior [1]. Deviations from established parameters can signal issues with enzyme activity, substrate integrity, or assay interference, thereby ensuring data quality and reproducibility.

Technical Documentation Hub

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